molecular formula C8H5N3S B009056 2-Aminobenzothiazole-6-carbonitrile CAS No. 19759-66-1

2-Aminobenzothiazole-6-carbonitrile

Cat. No. B009056
CAS RN: 19759-66-1
M. Wt: 175.21 g/mol
InChI Key: GDFCZZHSWGWCHP-UHFFFAOYSA-N
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Description

2-Aminobenzothiazole-6-carbonitrile is a compound with the molecular formula C8H5N3S . It has a molecular weight of 175.21 g/mol . The IUPAC name for this compound is 2-amino-1,3-benzothiazole-6-carbonitrile .


Molecular Structure Analysis

The InChI code for 2-Aminobenzothiazole-6-carbonitrile is 1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) . The compound’s structure includes a benzothiazole ring with an amino group at the 2-position and a carbonitrile group at the 6-position .


Chemical Reactions Analysis

2-Aminobenzothiazole and its derivatives are known to undergo various chemical reactions . They serve as reactants or reaction intermediates for forming various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole can assist reactions with common bis electrophilic reagents to form diverse fused heterocyclic scaffolds .


Physical And Chemical Properties Analysis

2-Aminobenzothiazole-6-carbonitrile has a density of 1.5±0.1 g/cm³, a boiling point of 399.7±34.0 °C at 760 mmHg, and a flash point of 195.5±25.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . Its polar surface area is 91 Ų .

Scientific Research Applications

  • Nucleophilicity and Synthesis : 2-Aminobenzothiazoles act as carbon nucleophiles, comparable to N-methylindole and indole, facilitating various coupling reactions (Forlani et al., 2006). They can be transformed into different chemical structures like 2-oxo-2H-pyrimido[2,1-b]-benzothiazole-3-carbonitrile, expanding their application in chemical synthesis (Štětinová et al., 1997).

  • Green Chemistry : Utilization in green chemistry protocols is evident, such as in the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide using recyclable catalysts, demonstrating environmental friendliness (Patil et al., 2009).

  • Textile Industry : Azo benzo[b]thiophene derivatives, closely related to 2-aminobenzothiazoles, show good coloration and fastness properties as disperse dyes for polyester, indicating potential textile applications (Sabnis & Rangnekar, 1989).

  • Novel Compound Formation : Copper(I)-catalyzed oxidative coupling with terminal alkyne leads to the formation of benzothiazine, a novel compound with unique properties, highlighting the role of 2-aminobenzothiazole in creating new chemical entities (Mitra et al., 2014).

  • Electrochemical Applications : Poly(2-aminobenzothiazole)s synthesized via electropolymerization exhibit promising properties for electrochemical applications, including oxidation-reduction reactions and electrical conductivity measurements (Yıldırım & Kaya, 2012).

  • Antiproliferative Activity : Some derivatives, like 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, show significant antiproliferative activity and can induce apoptosis in cancer cells, suggesting potential in medical research (Sarhan et al., 2010).

  • Antibacterial Properties : Novel 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives demonstrate antibacterial activity, particularly against Klebsiella pneumonia (Mahdi, 2015).

  • Enhancement of Anti-Cancer Activity : The novel binary 6CN--cyclodextrin system improves the solubility of 6CN in water, which could potentially enhance its anti-cancer activity (Ferreira et al., 2018).

Safety And Hazards

The safety data sheet for 2-Aminobenzothiazole-6-carbonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment as required .

Future Directions

2-Aminobenzothiazole and its derivatives, including 2-Aminobenzothiazole-6-carbonitrile, have gained popularity due to their prominent medicinal importance . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have significant potential for future research and development in drug discovery .

properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFCZZHSWGWCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401970
Record name 2-aminobenzothiazole-6-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzothiazole-6-carbonitrile

CAS RN

19759-66-1
Record name 2-aminobenzothiazole-6-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80401970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminobenzothiazole-6-carbonitrile
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Synthesis routes and methods I

Procedure details

Two grams of 4-aminobenzonitrile was dissolved in about 40 mL acetic acid and the solution was cooled to about 16° C. About 3.3 g of potassium thiocyanate was added and the flask was equipped with an addition funnel. The addition funnel was charged with about 2.7 g bromine and about 5 mL acetic acid. This dark solution was then added to the benzonitrile solution in a dropwise fashion under good agitation and allowed to stir for about 16 hours. The slurry was then drowned into water and filtered. The presscake was washed well with water, reslurried in dilute aqueous alkali and filtered. Again the presscake was washed well with water. After drying in vacuo, about 2 grams of the title compound was isolated. 1H NMR 6.8 (d, 1H, J=8.7 Hz), 6.9 (br s, 2H), 7.6 (dd, 1H, J=2 Hz, J=8.7 Hz), 8.0 (d, 1H, J=2 Hz), LC/MS 2.34 min, 174 (M−H−), RP-HPLC RT 7.7 minutes.
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Synthesis routes and methods II

Procedure details

To a mixture of 4-aminobenzonitrile (23.6 g, 0.2 mol) and ammonium rhodanate (30.4 g, 0.4 mol) was added glacial acetic acid (600 mL) and the resulting solution was cooled to 13.5° C. on an ice-bath. A mixture of bromine and glacial acetic acid was added drop-wise and slowly. The resulting mixture was stirred for 1 hour at 13.5° C. and filtered. The filter cake was washed with glacial acetic (6×100 mL) and placed in hot water (1000 mL) with stirring. The mixture was filtered and pH of the filtrate was adjusted to 7 with a saturated sodium carbonate solution. The precipitate was isolated and dried to give 19.5 g (56%) of 2-amino-benzothiazole-6-carbonitrile. A mixture of concentrated hydrochloric acid (113 mL) and water (52 mL) was heated at 90° C. while 2-aminobenzothiazole-6-carbonitrile (19 g, 0.108 mol) was added. The mixture was cooled to −5° C. on an ice-bath and a solution of sodium nitrite (7.72 g, 0.112 mol) in water (20 mL) was added drop-wise, keeping the temperature below than 0° C. When addition was complete the mixture was stirred for 0.5 hour and a solution of CuCl2 (16 g) in water (108 mL) was added drop-wise. When addition was complete the mixture was stirred for 10 min, and the ice-bath was removed. Stirring was continued for 2 h and the mixture was cooled to room temperature. The mixture was filtered and the solid was washed to neutrality with water and dried. This afforded 12.8 g (61%) of 2-chlorobenzothiazole-6-carbonitrile. 1H-NMR δ 8.14 (s, 1H), 8.03 (d, 1H), 7.75 (d, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR LaRochelle, M Fodor, JM Ellegast, X Liu… - Bioorganic & medicinal …, 2017 - Elsevier
The PTPN11 oncogene encodes the cytoplasmic protein tyrosine phosphatase SHP2, which, through its role in multiple signaling pathways, promotes the progression of hematological …
Number of citations: 48 www.sciencedirect.com

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